An In-depth Technical Guide to 4-(Phenylthio)benzoic Acid
An In-depth Technical Guide to 4-(Phenylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylthio)benzoic acid, with the CAS number 6310-24-3, is an aromatic carboxylic acid derivative featuring a phenylthio substituent. This compound serves as a versatile building block in various chemical syntheses and has garnered interest in medicinal chemistry and materials science. Its unique structural combination of a benzoic acid moiety and a diphenyl sulfide linkage imparts specific physicochemical and biological properties, making it a subject of ongoing research. This technical guide provides a comprehensive overview of its properties, synthesis, and spectral characterization.
Physicochemical Properties
4-(Phenylthio)benzoic acid is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6310-24-3 | [1] |
| Molecular Formula | C₁₃H₁₀O₂S | [1] |
| Molecular Weight | 230.29 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 150-153 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents | [1] |
Spectroscopic Data
The structural elucidation of 4-(Phenylthio)benzoic acid is supported by various spectroscopic techniques.
Mass Spectrometry
Low-resolution mass spectrometry (LRMS) of 4-(Phenylthio)benzoic acid typically shows a protonated molecular ion peak [M+H]⁺ at approximately m/z 230, consistent with its molecular weight.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9 | Doublet | 2H | Aromatic (ortho to -COOH) |
| ~7.5-7.3 | Multiplet | 5H | Phenyl group protons |
| ~7.2 | Doublet | 2H | Aromatic (ortho to -S-) |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Carboxylic acid) |
| ~145 | Aromatic C (ipso, attached to -S-) |
| ~135 | Aromatic C (ipso, attached to phenyl) |
| ~131 | Aromatic CH (para to -S-) |
| ~130 | Aromatic CH (ortho to -COOH) |
| ~129 | Aromatic CH (meta/para of phenyl) |
| ~128 | Aromatic CH (ortho of phenyl) |
| ~127 | Aromatic CH (ortho to -S-) |
| ~125 | Aromatic C (ipso, attached to -COOH) |
Infrared (IR) Spectroscopy
The FT-IR spectrum of 4-(Phenylthio)benzoic acid is expected to exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic rings) |
| ~1300 | Strong | C-O stretch (Carboxylic acid) |
| ~1100 | Medium | C-S stretch |
Experimental Protocols
Synthesis of 4-(Phenylthio)benzoic Acid
A common and efficient method for the synthesis of 4-(Phenylthio)benzoic acid is through the hydrolysis of its corresponding methyl ester, methyl 4-(phenylthio)benzoate.[2]
Reaction:
Materials:
-
Methyl 4-(phenylthio)benzoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, a mixture of methyl 4-(phenylthio)benzoate (1 equivalent), lithium hydroxide monohydrate (1.27 equivalents), tetrahydrofuran, methanol, and water is prepared.[2]
-
The reaction mixture is stirred at 20°C for 4 hours.[2]
-
Upon completion of the reaction, the mixture is neutralized to a pH of 1 with concentrated hydrochloric acid.[2]
-
The aqueous mixture is then extracted three times with ethyl acetate.[2]
-
The combined organic phases are dried over anhydrous sodium sulfate and then filtered.[2]
-
The filtrate is concentrated under reduced pressure to yield 4-(phenylthio)benzoic acid as a white solid.[2]
Yield: 96%[2]
Biological Activity and Applications
While specific studies on the biological activity of 4-(Phenylthio)benzoic acid are limited, its derivatives have been investigated for a range of therapeutic applications. Benzoic acid and its derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of the phenylthio group can modulate these activities and introduce new pharmacological profiles.
The core structure of 4-(Phenylthio)benzoic acid makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.[1] Its reactivity allows for modifications at both the carboxylic acid group and the aromatic rings, enabling the generation of diverse chemical libraries for drug discovery and development.
